molecular formula C13H12ClN5O B1419917 (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-49-0

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Katalognummer: B1419917
CAS-Nummer: 1204296-49-0
Molekulargewicht: 289.72 g/mol
InChI-Schlüssel: FXEBMPGJLLCBTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEBMPGJLLCBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a heterocyclic compound featuring a triazolopyridazine core substituted with a 2-chlorophenyl group at position 3 and an ethoxyethylamine moiety at position 5. Its synthesis typically involves multi-step reactions, starting with halogenated pyridazine intermediates and proceeding via nucleophilic substitutions or coupling reactions, as seen in related compounds .

Biochemische Analyse

Biochemical Properties

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. Additionally, this compound has shown binding affinity to specific proteins, which could influence signal transduction pathways and cellular communication.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit DNA intercalation, which can disrupt DNA replication and transcription. Additionally, it may act as an enzyme inhibitor, affecting the catalytic activity of enzymes involved in critical cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, this compound may affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in energy production.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors. Additionally, it may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localization patterns are essential for understanding the precise mechanisms of action of this compound.

Biologische Aktivität

The compound (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SARs), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group and a triazolo-pyridazine moiety. Its molecular formula is C15H15ClN6O, and it exhibits properties that make it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in anti-inflammatory and antimicrobial contexts.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, compounds related to the triazolo-pyridazine scaffold have shown significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundIC50 (μM)COX Target
Celecoxib0.04 ± 0.01COX-2
Compound X0.04 ± 0.02COX-2
Compound Y0.05 ± 0.03COX-1

This suggests that this compound may possess similar anti-inflammatory properties.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, derivatives have shown activity against Mycobacterium tuberculosis, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of the bacteria. These findings highlight its potential as a lead compound in the development of new antitubercular agents.

CompoundIC50 (μM)Target
Compound A1.35Mycobacterium tuberculosis
Compound B2.18Mycobacterium tuberculosis

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds to assess their biological efficacy:

  • Study on Anti-tubercular Activity : A series of substituted triazolo-pyridazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated low cytotoxicity while maintaining significant antimicrobial activity.
    • Findings : Five compounds exhibited strong activity with IC90 values ranging from 3.73 to 4.00 μM.
  • Evaluation of Anti-inflammatory Potential : A study investigated various triazolo-pyridazine derivatives for their ability to inhibit COX enzymes.
    • Findings : Several derivatives showed potent inhibition of COX-2 with IC50 values indicating potential for therapeutic application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The triazolopyridazine scaffold is highly modifiable, with substituents influencing pharmacological properties. Below is a detailed comparison with analogs differing in aryl or alkyl substituents:

Structural Analogs and Physicochemical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine 2-Chlorophenyl C₁₃H₁₂ClN₅O 289.72 Chlorine enhances lipophilicity; potential for improved membrane permeability.
2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 4-Methoxyphenyl C₁₄H₁₅N₅O₂ 285.31 Methoxy group increases electron density, potentially altering binding kinetics .
2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 3-Fluorophenyl C₁₃H₁₂FN₅O 273.27 Fluorine’s electronegativity may enhance target selectivity .
2-[[3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Phenyl C₁₃H₁₃N₅O 255.28 Simplest analog; lacks halogen or electron-donating groups .

Stability and Reactivity

  • The 2-chlorophenyl group may increase metabolic stability compared to methoxy or fluorine analogs, as chlorine is less prone to oxidative degradation .
  • All analogs are stable under standard storage conditions but degrade in acidic or basic environments, necessitating pH-controlled formulations .

Vorbereitungsmethoden

Heterocyclic Core Synthesis

Method A: Cyclization of Hydrazine Derivatives

  • Starting materials : 2-chlorobenzoyl hydrazines and suitable pyridazine precursors.
  • Reaction : Cyclization under reflux in acetic acid or polyphosphoric acid (PPA) to form the fusedtriazolo[4,3-b]pyridazine core.
  • Outcome : Formation of the heterocyclic scaffold with chlorophenyl substituents attached at specific positions.

Research Data : Similar methods are described in patent EP2322176A1, where heterocyclic cores are synthesized via cyclization of hydrazines with diketones or related compounds.

Introduction of the 2-Chlorophenyl Group

Method B: Nucleophilic Aromatic Substitution

  • Starting materials : Chlorophenyl derivatives bearing leaving groups (e.g., halogens or nitro groups).
  • Reaction conditions : Heating in polar aprotic solvents such as DMF or DMSO with bases like potassium carbonate.
  • Purpose : Attach the chlorophenyl moiety to the heterocyclic core through nucleophilic attack or substitution.

Research Data : Patent EP2424869B1 discloses similar substitution reactions involving heteroaromatic compounds.

Oxyethyl Chain Attachment

Method C: Ether Formation via Nucleophilic Substitution

  • Starting materials : The heterocyclic core bearing a suitable leaving group (e.g., halide).
  • Reaction : Reaction with ethylene glycol derivatives or haloethylamines under basic conditions to form the ether linkage.
  • Conditions : Use of potassium carbonate or sodium hydride in solvents like acetonitrile or DMF at elevated temperatures.

Research Data : Similar ether linkages are formed in heterocyclic synthesis involving haloalkanes and alcohol derivatives.

Amination to Form the Final Amine

Method D: Reductive Amination

  • Starting materials : The ether-functionalized heterocyclic intermediate.
  • Reaction : Treatment with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Outcome : Formation of the (2-{[3-(2-Chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine.

Research Data : Patent EP2322176A1 describes amination procedures for similar heterocyclic compounds, emphasizing mild reductive conditions to preserve sensitive groups.

Data Tables Summarizing Preparation Methods

Step Method Reagents Conditions Key Features References
1 Cyclization Hydrazines, diketones Reflux in acetic acid or PPA Core heterocycle formation EP2322176A1
2 Aromatic substitution Chlorophenyl derivatives Heating in DMF/DMSO, K2CO3 Substituent introduction EP2424869B1
3 Ether linkage Haloethylamines, ethylene glycol derivatives Basic conditions, elevated temp Oxyethyl chain attachment Patent literature
4 Reductive amination Ammonia, NaBH3CN Mild heating, inert atmosphere Final amine formation Patent EP2322176A1

Notes on Optimization and Challenges

  • Selectivity : Achieving regioselective substitution on the heterocyclic core requires controlled reaction conditions.
  • Yield : Multi-step syntheses demand purification at each stage, often via chromatography or recrystallization.
  • Safety : Handling of halogenated intermediates and reagents like hydrazines necessitates strict safety protocols.

Q & A

Q. What are the established synthetic routes for (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, and what are critical optimization steps?

Methodological Answer: The compound is synthesized via reductive amination of intermediates containing the triazolo[4,3-b]pyridazine core. Key steps include:

  • Core Formation: Cyclocondensation of hydrazine derivatives with substituted pyridazines under acidic conditions to form the triazolo[4,3-b]pyridazine scaffold .
  • Etherification: Reaction of 6-chloro-triazolo[4,3-b]pyridazine derivatives with 2-aminoethanol or its protected analogs under nucleophilic aromatic substitution (SNAr) conditions .
  • Reductive Amination: Final step involving aldimine formation between the intermediate aldehyde and ethylamine, followed by reduction with NaBH4 or catalytic hydrogenation . Critical Optimization: Temperature control during cyclocondensation (60–80°C) and stoichiometric excess of nucleophiles (e.g., 2-aminoethanol) in SNAr reactions improve yields .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify the triazolo[4,3-b]pyridazine core (e.g., aromatic protons at δ 8.2–8.5 ppm) and ethylamine sidechain (δ 3.5–4.0 ppm for OCH2, δ 1.5–2.0 ppm for NH2) .
  • X-ray Crystallography: Resolves bond angles and confirms the planar triazolo-pyridazine system. For example, C–N bond lengths in the triazole ring (1.31–1.35 Å) match literature values .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 331.0825 for C14H12ClN5O) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screening studies indicate:

  • Antiproliferative Activity: IC50 values of 2–10 µM against leukemia cell lines (e.g., K562) via inhibition of kinase pathways .
  • Antimicrobial Potential: Moderate activity (MIC 16–32 µg/mL) against Gram-positive bacteria, linked to membrane disruption .
  • Assay Conditions: Bioactivity varies with cell line (e.g., leukemia vs. solid tumors) and culture medium composition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or ethylamine chain) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 2-Chlorophenyl Group: Essential for kinase inhibition; replacing Cl with F or Me reduces potency by 5–10× .
  • Ethylamine Chain: Elongation to propylamine decreases solubility (logP increases from 1.8 to 2.5), reducing bioavailability .
  • Morpholine Derivatives: Adding morpholine to the ethylamine sidechain (e.g., via Mannich reaction) enhances solubility (logP 1.2) and CNS penetration . Table 1: SAR Data for Analogues
SubstituentIC50 (K562, µM)logP
2-Cl2.51.8
4-F12.71.6
2-Cl + morpholine3.11.2

Q. How can conflicting bioactivity data (e.g., antiproliferative vs. antimicrobial effects) be resolved?

Methodological Answer: Contradictions arise from assay-specific variables:

  • Cell Line Selection: Leukemia cells (K562) overexpress kinases targeted by the compound, while bacterial assays focus on membrane integrity .
  • Dose-Response Curves: IC50 values may reflect off-target effects at higher concentrations. Use orthogonal assays (e.g., kinase profiling vs. membrane depolarization) to validate mechanisms .
  • Metabolic Stability: Hepatic microsome assays (e.g., rat liver S9 fractions) clarify whether metabolites drive antimicrobial activity .

Q. What strategies improve solubility and bioavailability without compromising potency?

Methodological Answer: Key approaches include:

  • Prodrug Design: Phosphate ester prodrugs of the ethylamine group increase aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for parent compound) .
  • Co-crystallization: Co-formers like succinic acid enhance dissolution rates (e.g., 90% release in 30 min vs. 40% for free base) .
  • PEGylation: Attaching polyethylene glycol (PEG) chains to the triazolo nitrogen improves plasma half-life (t1/2 from 2 h to 8 h) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on SDS

  • PPE Requirements: Nitrile gloves, chemical goggles, and flame-retardant lab coats prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks during weighing .
  • Spill Management: Neutralize spills with activated carbon (5 g per 1 g compound) and dispose as hazardous waste .

Q. How can purity challenges in the final synthetic step be addressed?

Methodological Answer: Common impurities (e.g., unreacted chloro intermediate) are minimized via:

  • HPLC Purification: Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) achieve >98% purity .
  • Recrystallization: Ethanol/water (7:3 v/v) at −20°C removes polar byproducts .
  • In-line Monitoring: PAT tools (e.g., ReactIR) track reaction completion to prevent over- or under-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamidoxime
7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamidoxime
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamidoxime
7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamidoxime
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.